1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole
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Overview
Description
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is a complex organic compound that features a unique combination of functional groups, including a bromothiophene, azetidine, and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-bromothiophene-2-carbonyl chloride, which is then reacted with azetidine to form the azetidin-3-yl derivative. This intermediate is subsequently coupled with 4-chloro-1H-pyrazole under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
Uniqueness
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is unique due to the presence of the 4-chloro-1H-pyrazole moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities.
Properties
Molecular Formula |
C12H11BrClN3OS |
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Molecular Weight |
360.66 g/mol |
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C12H11BrClN3OS/c13-9-1-11(19-7-9)12(18)16-3-8(4-16)5-17-6-10(14)2-15-17/h1-2,6-8H,3-5H2 |
InChI Key |
AUGRGLFDWZOTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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